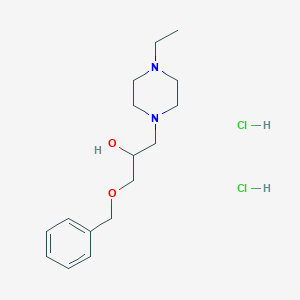
ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPT, is a synthetic compound that has gained significant attention in scientific research in recent years.
Wirkmechanismus
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate exerts its pharmacological effects through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to interact with various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, the inhibition of inflammation, and the improvement of cognitive function. This compound has also been shown to have anti-angiogenic and anti-metastatic effects in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has limitations, including its limited solubility in aqueous solutions and its instability in acidic environments.
Zukünftige Richtungen
For ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate research include the development of more stable and soluble formulations, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. This compound may also have potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 1-(1H-Indol-3-yl)methanamine with 2-phenoxyethanol, followed by the addition of ethyl 4-piperidinecarboxylate. The resulting compound is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been widely studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, this compound has been found to reduce inflammation and oxidative stress. In neurological research, this compound has been shown to improve cognitive function and protect against neurodegeneration.
Eigenschaften
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-29-24(28)25(14-17-30-21-8-4-3-5-9-21)12-15-27(16-13-25)19-20-18-26-23-11-7-6-10-22(20)23/h3-11,18,26H,2,12-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGBMOIPYAUAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CNC3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5009275.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5009289.png)
![2-[benzyl(2-chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B5009307.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5009313.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009316.png)
![1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5009322.png)
![(4aS*,8aR*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5009330.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5009343.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methyl-4-phenylpiperazine](/img/structure/B5009350.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)